molecular formula C9H7Cl2NO B12504874 4-(2,4-Dichlorophenyl)azetidin-2-one

4-(2,4-Dichlorophenyl)azetidin-2-one

Cat. No.: B12504874
M. Wt: 216.06 g/mol
InChI Key: PWNBQPXEDKUNQZ-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)azetidin-2-one is a chemical compound with the molecular formula C9H7Cl2NO and a molecular weight of 216.06 g/mol It is a member of the azetidinone family, which is characterized by a four-membered lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)azetidin-2-one typically involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azetidinones, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2,4-Dichlorophenyl)azetidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone ring can inhibit the activity of certain enzymes by mimicking the transition state of their substrates. This inhibition can lead to various biological effects, including antibacterial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)azetidin-2-one
  • Spiro-azetidin-2-one derivatives
  • Azetidine-2-one derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to other azetidinone derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)azetidin-2-one

InChI

InChI=1S/C9H7Cl2NO/c10-5-1-2-6(7(11)3-5)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13)

InChI Key

PWNBQPXEDKUNQZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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